molecular formula C16H19N3O B12594402 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one CAS No. 649748-92-5

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one

Katalognummer: B12594402
CAS-Nummer: 649748-92-5
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: GGSLXXFLYRQXGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one typically involves the reaction of 8-methylquinolin-2(1H)-one with cyclohexylidenehydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one is unique due to its specific quinoline core structure combined with the cyclohexylidenehydrazinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

649748-92-5

Molekularformel

C16H19N3O

Molekulargewicht

269.34 g/mol

IUPAC-Name

4-(2-cyclohexylidenehydrazinyl)-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C16H19N3O/c1-11-6-5-9-13-14(10-15(20)17-16(11)13)19-18-12-7-3-2-4-8-12/h5-6,9-10H,2-4,7-8H2,1H3,(H2,17,19,20)

InChI-Schlüssel

GGSLXXFLYRQXGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)NN=C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.